molecular formula C25H27F3N4O3 B2368634 3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione CAS No. 896383-93-0

3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2368634
CAS No.: 896383-93-0
M. Wt: 488.511
InChI Key: WBNGFIWVYLVVFD-UHFFFAOYSA-N
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Description

3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound known for its potent biological activities. It features a quinazoline core linked to a piperazine moiety via a hexyl chain, modified with a trifluoromethylphenyl group, making it structurally unique and interesting for various chemical and biological investigations.

Scientific Research Applications

3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione finds applications in various research fields:

  • Chemistry: : As a model compound in synthetic organic chemistry.

  • Biology: : Investigating its interactions with biological macromolecules.

  • Industry: : Usage in the synthesis of other complex molecules or materials.

Preparation Methods

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the quinazoline core through cyclization reactions.

  • Introduction of the hexyl chain.

  • Attachment of the piperazine ring.

  • Incorporation of the trifluoromethylphenyl group. Each step would require specific catalysts and reaction conditions such as temperature control and solvents like dimethyl sulfoxide or acetonitrile.

Industrial Production Methods

Industrial production would likely streamline these synthetic routes, employing more efficient and scalable methods. Optimization of catalyst usage, reaction times, and purification techniques, such as crystallization or chromatography, would be critical.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Introduction of oxygen atoms into the molecule, potentially at the quinazoline core.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen, modifying the functional groups.

  • Substitution: : Replacement of one functional group by another, particularly at the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: : Hydrogen gas with a palladium catalyst (Pd/C).

  • Substitution: : Halogenated reagents under basic conditions.

Major Products

The products would vary depending on the type of reaction:

  • Oxidation might yield quinazoline derivatives with different functional groups.

  • Reduction could result in more saturated, less oxygenated derivatives.

  • Substitution products would vary widely based on the reacting groups.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in biological systems. These interactions can modulate pathways involved in cellular functions, such as enzyme activity or receptor binding. Specific pathways and targets would depend on the exact biological context being studied.

Comparison with Similar Compounds

Compared to other quinazoline or piperazine derivatives, this compound's uniqueness lies in its trifluoromethylphenyl group, which imparts distinct electronic and steric properties. Similar compounds might include:

  • 4-quinazolinones

  • Piperazine derivatives

  • Trifluoromethylphenyl substituted compounds

Conclusion

3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione is a multi-faceted compound with diverse applications in chemical synthesis, biological research, and potential pharmaceutical developments. Its intricate structure and reactivity make it a valuable subject for further studies.

Properties

IUPAC Name

3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O3/c26-25(27,28)18-7-6-8-19(17-18)30-13-15-31(16-14-30)22(33)11-2-1-5-12-32-23(34)20-9-3-4-10-21(20)29-24(32)35/h3-4,6-10,17H,1-2,5,11-16H2,(H,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNGFIWVYLVVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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